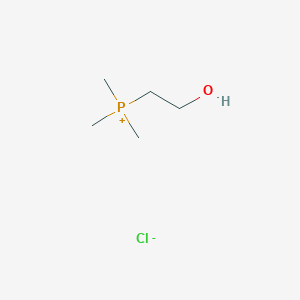

(2-Hydroxyethyl)trimethylphosphonium chloride

Description

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14OP.ClH/c1-7(2,3)5-4-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPWFPYJCVZBSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974382 | |

| Record name | (2-Hydroxyethyl)(trimethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58887-04-0 | |

| Record name | Phosphonium choline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058887040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxyethyl)(trimethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis involves two steps:

-

Formation of methylmagnesium bromide :

Methyl bromide gas reacts with magnesium powder in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:Initiators such as iodine (0.1–0.5% of Mg weight) accelerate the reaction. Temperature is maintained at 30–60°C to balance reaction rate and side-product suppression.

-

Reaction with phosphorus trichloride :

Methylmagnesium bromide reacts with PCl₃ at -10–10°C to yield trimethylphosphine:Strict temperature control minimizes oxidation to trimethylphosphine oxide (TMPO).

Industrial-Scale Production

Large-scale reactors utilize continuous flow systems to enhance yield and purity. Key parameters include:

Table 1: Trimethylphosphine Synthesis Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | -10–10°C | 60–80 | 98.5–99.5 |

| PCl₃:CH₃MgBr ratio | 1:3–3.5 | 65–75 | 99.0 |

| Reaction time | 1–3 hours | 70 | 98.8 |

Quaternization with 2-Chloroethanol

The second stage involves alkylation of trimethylphosphine with 2-chloroethanol (ClCH₂CH₂OH) to form the target compound.

Reaction Mechanism

Trimethylphosphine undergoes nucleophilic substitution with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile):

The reaction proceeds exothermically, requiring temperature modulation at 25–50°C.

Key Process Parameters

-

Solvent : Acetonitrile or ethanol enhances reactivity while stabilizing intermediates.

-

Stoichiometry : A 1:1 molar ratio minimizes residual reactants.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate kinetics.

Table 2: Alkylation Reaction Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 25–50°C | 85–90 | 95–98 |

| Reaction time | 4–6 hours | 88 | 97 |

| Solvent | Acetonitrile | 90 | 98 |

Industrial Production Techniques

Industrial protocols prioritize scalability and cost-efficiency:

-

Continuous flow reactors : Enable real-time monitoring and reduce batch variability.

-

Crystallization : Methanol/ether mixtures precipitate the product, achieving >99% purity.

-

Waste management : Aqueous phases from Grignard reactions are processed to recover MgCl₂ and MgBr₂.

Challenges and Mitigation Strategies

Oxidation of Trimethylphosphine

Trimethylphosphine’s pyrophoric nature necessitates inert atmospheres (N₂/Ar) during handling. Antioxidants like hydroquinone (0.01–0.1%) are added to storage solutions.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)trimethylphosphonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphonium choline to phosphines.

Substitution: Nucleophilic substitution reactions can replace the halide ion in phosphonium choline with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts, depending on the nucleophile used.

Scientific Research Applications

Biochemical Research and Proteomics

Protein Enrichment Techniques

One of the primary applications of (2-Hydroxyethyl)trimethylphosphonium chloride is in protein enrichment. Its lipophilic properties allow it to partition into cellular membranes, facilitating the isolation of membrane-bound proteins, which are often present at lower concentrations than cytosolic proteins. This capability enhances the identification and characterization of these crucial molecules, making it a valuable tool in proteomics research.

Mitochondrial Targeting

The compound is particularly effective in targeting mitochondria due to its positive charge and lipophilicity. This property enables it to accumulate within mitochondria, making it useful for delivering therapeutic agents or probes specifically to these organelles. Such targeted delivery systems can improve the efficacy of treatments for various diseases, including cancer .

Drug Delivery Systems

Nanocarriers for Therapeutics

Research indicates that (2-Hydroxyethyl)trimethylphosphonium chloride can be incorporated into liposomal systems to enhance the bioavailability of therapeutic agents while reducing toxicity. These liposomes can effectively trap drugs and prevent their premature release, improving their therapeutic index .

Antitumor Activity

Studies have shown that phosphonium salts, including (2-Hydroxyethyl)trimethylphosphonium chloride, exhibit antitumor properties. They have been evaluated as potential vectors for delivering chemotherapeutic agents directly to cancer cells, enhancing treatment effectiveness while minimizing side effects .

Biomedical Engineering

Antimicrobial Applications

The compound has demonstrated antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its ability to penetrate biological membranes enhances its effectiveness against various pathogens, including bacteria and fungi.

Biocompatibility Studies

Research has focused on the biocompatibility of (2-Hydroxyethyl)trimethylphosphonium chloride in biomedical applications. The synthesis of fully degradable nanoparticles functionalized with this compound has been explored for therapeutic nucleic acid delivery, showcasing its potential as a biocompatible nanocarrier .

Case Studies

Mechanism of Action

(2-Hydroxyethyl)trimethylphosphonium chloride exerts its effects through several mechanisms:

Cell Membrane Integrity: The compound plays a crucial role in maintaining cell membrane integrity by being a part of the polar head group of phosphatidylcholine.

Intracellular Communication: It is involved in intracellular communication and bioenergetics by participating in the formation of acetylcholine, a neurotransmitter.

Metabolic Processes: (2-Hydroxyethyl)trimethylphosphonium chloride acts as a methyl donor in various metabolic processes, aiding in lipid metabolism and preventing excessive fat buildup in the liver.

Comparison with Similar Compounds

Structural Analogues: Phosphonium Salts with Varied Substituents

Phosphonium salts differ primarily in their substituents, which dictate their reactivity, solubility, and applications. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Phosphonium Salts

Key Observations:

- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to triphenylphosphonium salts (e.g., Allyltriphenylphosphonium chloride), which are more lipophilic due to aromatic substituents .

- Reactivity : Triphenylphosphonium salts with allyl or halogenated groups are widely used in Wittig reactions or as catalysts, whereas hydroxyethyl-substituted derivatives may favor nucleophilic substitutions or hydrogen bonding .

Functional Analogues: Organophosphorus Compounds

Phosphonic Acid Derivatives

Compounds like Ethylphosphonic dichloride (CAS 1066-50-8) and Methyl methylphosphonochloridate (CAS 1066-52-0) are phosphonic acid chlorides used as intermediates in pesticide and polymer synthesis. Unlike phosphonium salts, these compounds are electrophilic and hydrolytically unstable, limiting their use in aqueous systems .

Choline-Based Salts

Phosphorylcholine Chloride (synonym for the compound in ) is a choline derivative with a phosphate group. Its biocompatibility contrasts with phosphonium salts, which may exhibit cytotoxicity.

Biological Activity

(2-Hydroxyethyl)trimethylphosphonium chloride, often referred to as (2-HETPh3Cl), is a quaternary ammonium compound with significant biological activity. This compound has garnered attention in various fields, including proteomics, drug delivery, and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₄ClP

- Molecular Weight : 188.63 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

Mechanisms of Biological Activity

(2-HETPh3Cl) exhibits several mechanisms that contribute to its biological activity:

- Membrane Penetration : The lipophilic nature of (2-HETPh3Cl) allows it to cross cellular membranes effectively. This property is crucial for its use in isolating membrane-bound proteins and studying their functions .

- Mitochondrial Targeting : Due to its positive charge, (2-HETPh3Cl) can accumulate within mitochondria, making it a valuable tool for delivering therapeutic agents specifically to these organelles. This targeting is particularly relevant in the context of mitochondrial dysfunctions associated with various diseases .

- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various bacterial strains, including multidrug-resistant Acinetobacter baumannii. Its antibacterial properties are attributed to its ability to disrupt bacterial membrane integrity and modulate oxidative stress responses .

- Antioxidant Properties : (2-HETPh3Cl) also exhibits antioxidant activity, which is essential for combating oxidative stress in cells. This property can be leveraged in therapeutic applications aimed at reducing oxidative damage in various pathological conditions .

1. Proteomics

(2-HETPh3Cl) has been employed in proteomic studies for the enrichment of membrane proteins. Its ability to partition into lipid bilayers facilitates the isolation of these proteins, which are often present in low concentrations compared to cytosolic proteins.

2. Drug Delivery

The compound's mitochondrial targeting capability positions it as a promising candidate for drug delivery systems aimed at treating mitochondrial diseases or enhancing the efficacy of certain chemotherapeutics by directing them specifically to tumor cells .

3. Antimicrobial Research

Research has highlighted (2-HETPh3Cl)'s potential as a new class of antimicrobial agents, particularly against resistant strains of bacteria. Its mechanism involves disrupting bacterial membranes and influencing biofilm formation through its antioxidant activity .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various phosphonium ionic liquids, including (2-HETPh3Cl), against A. baumannii. The results indicated that (2-HETPh3Cl) significantly inhibited bacterial growth at sub-micromolar concentrations, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Mitochondrial Targeting

In a study exploring mitochondrial-targeted antioxidants, (2-HETPh3Cl) was shown to enhance the delivery of therapeutic agents to mitochondria in cancer cells, improving cytotoxic effects against tumorigenic cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Lacks hydroxyethyl group; used as a reducing agent. |

| Benzyltriphenylphosphonium chloride | Quaternary Ammonium | Contains benzyl group; used in organic synthesis. |

| Ethyltriphenylphosphonium bromide | Quaternary Ammonium | Similar structure but with bromide; used in transformations. |

The hydroxyethyl group in (2-HETPh3Cl) enhances its solubility and biological activity compared to other phosphonium salts, allowing for more effective interactions with biological membranes.

Q & A

Q. What computational methods predict the compound’s behavior in novel reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.